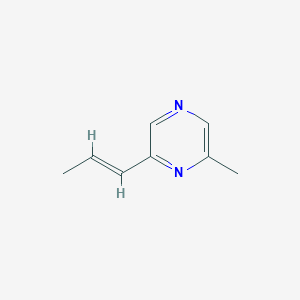

2-Methyl-6-(1-propenyl)pyrazine

Description

Structure

3D Structure

Properties

CAS No. |

18217-81-7 |

|---|---|

Molecular Formula |

C8H10N2 |

Molecular Weight |

134.18 g/mol |

IUPAC Name |

2-methyl-6-[(E)-prop-1-enyl]pyrazine |

InChI |

InChI=1S/C8H10N2/c1-3-4-8-6-9-5-7(2)10-8/h3-6H,1-2H3/b4-3+ |

InChI Key |

NOBVHXZAVPKZQU-ONEGZZNKSA-N |

SMILES |

CC=CC1=NC(=CN=C1)C |

Isomeric SMILES |

C/C=C/C1=NC(=CN=C1)C |

Canonical SMILES |

CC=CC1=NC(=CN=C1)C |

Other CAS No. |

104638-11-1 |

Synonyms |

2-Methyl-6-[(E)-1-propenyl]pyrazine |

Origin of Product |

United States |

Natural Occurrence and Distribution Patterns of 2 Methyl 6 1 Propenyl Pyrazine

Ubiquity in Diverse Food Matrices

2-Methyl-6-(1-propenyl)pyrazine has been identified as a naturally occurring volatile compound in a multitude of food products, often formed during thermal processing through the Maillard reaction. Its presence imparts desirable roasted, nutty, and savory notes.

Presence in Processed Foods (e.g., potato products, nuts)

Thermally processed foods, particularly those that undergo roasting or frying, are significant sources of this compound. While comprehensive quantitative data for this specific compound in many processed foods remains limited, the formation of pyrazines as a class is well-documented in these products.

In the realm of potato products, pyrazines are known to be key flavor compounds. While specific levels for this compound are not extensively reported, related pyrazines are formed during the frying of potatoes, contributing to their characteristic aroma. The Maillard reaction, involving amino acids and reducing sugars present in potatoes, is the primary pathway for their formation.

Roasted nuts are another significant category where this pyrazine (B50134) is found. For instance, (E)-2-methyl-6-(1-propenyl)-pyrazine has been detected in roasted sesame hulls. The roasting process is crucial for the development of the rich and nutty flavor profile of many nuts, with pyrazines playing a pivotal role. While not always quantifying the specific isomer, studies on roasted almonds and pecans have consistently shown the generation of a variety of pyrazines during roasting.

The following table summarizes the occurrence of this compound and related pyrazines in various processed foods.

| Food Product | Compound | Method of Detection | Reference |

| Roasted Sesame Hulls | (E)-2-methyl-6-(1-propenyl)-pyrazine | GC-O-MS | nih.gov |

| Roasted Almonds | Pyrazines (general) | HS-SPME GC/MS | ucdavis.eduescholarship.org |

| Roasted Pecans | Pyrazines (general) | HS-SPME-GC-MS | montclair.edu |

| Fried Potatoes | Pyrazines (general) | Not Specified |

Occurrence in Seafood and Other Animal Products

This compound has been quantitatively identified in certain seafood products. A study on volatile compounds in dried shrimp found a concentration of 18 µg/kg of this specific pyrazine. Its presence is also noted in cooked beef, contributing to its savory, roasted aroma. The heating process during cooking is the primary driver for the formation of this compound in meat products.

| Animal Product | Compound | Concentration | Reference |

| Dried Shrimp | This compound | 18 µg/kg | |

| Cooked Beef | This compound | Present | flavscents.com |

Detection in Plant-Based Systems

The occurrence of this compound is not limited to processed and animal-based foods. It has also been detected in various plant-based systems, often as a result of processing or natural metabolic pathways. For instance, it is a known constituent of roasted coffee beans and roasted green tea, where it contributes to the characteristic roasted and nutty aroma profiles. Fermented foods, such as those derived from soybeans, are also known to contain a variety of pyrazines, with different strains of Bacillus subtilis used in natto production being capable of producing a range of alkylpyrazines.

| Plant-Based System | Compound | Reference |

| Roasted Coffee | This compound | flavscents.com |

| Roasted Green Tea | This compound | thegoodscentscompany.com |

| Fermented Soybeans | Alkylpyrazines (general) | nih.gov |

| Okra Pods | This compound | thegoodscentscompany.com |

Influence of Agricultural Practices on Compound Accumulation

Agricultural practices can significantly influence the concentration of precursor compounds that lead to the formation of this compound during subsequent processing. The availability of nitrogen and other nutrients in the soil can affect the amino acid and sugar content in crops, which are the building blocks for pyrazine formation via the Maillard reaction.

For example, a study on roasted chicory demonstrated that the application of nitrogen fertilizer in the field resulted in a greater amount of pyrazines in the final roasted product. nih.gov This is because nitrogen is a key component of amino acids, the precursors to pyrazines. Similarly, research on potatoes has shown a correlation between soil elements and the chemical composition of the tubers, which in turn can affect the flavor profile upon cooking. Specifically, potato starch content was found to be positively correlated with soil potassium and negatively correlated with total nitrogen and pH. nih.govnih.gov

Impact of Food Processing Technologies on Distribution and Concentration

Food processing, particularly thermal treatments like roasting, frying, and baking, plays a crucial role in the formation and concentration of this compound. The Maillard reaction, a chemical reaction between amino acids and reducing sugars, is the primary pathway for the generation of this and other pyrazines, and it is highly dependent on factors such as temperature, time, pH, and the presence of water.

In the context of coffee roasting, the formation of pyrazines is a key objective for developing the desired aroma and flavor. Studies have shown that the concentration of various pyrazines, including those contributing to roasted and nutty notes, is directly influenced by the roasting time and temperature. journalrpfoods.com Similarly, in the production of roasted sesame products, roasting temperature was found to be a critical factor in the formation of (E)-2-methyl-6-(1-propenyl)-pyrazine. nih.gov

The following table illustrates the impact of processing on pyrazine formation in different food matrices.

| Food Matrix | Processing Method | Effect on Pyrazine Formation | Reference |

| Chicory | Roasting | Increased pyrazine content with nitrogen fertilization. | nih.gov |

| Sesame Hulls | Roasting | Formation of (E)-2-methyl-6-(1-propenyl)-pyrazine. | nih.gov |

| Coffee | Roasting | Formation of various pyrazines dependent on time and temperature. | journalrpfoods.com |

| Almonds | Roasting | Generation of various pyrazines. | ucdavis.eduescholarship.org |

Comparative Analysis of this compound Levels Across Global Food Systems

A comprehensive global comparative analysis of this compound levels in various food systems is currently limited by the available data. However, the widespread occurrence of this compound in thermally processed foods suggests that its presence is a global phenomenon, tied to common food processing techniques rather than specific geographical locations.

The consumption of roasted nuts, coffee, and processed potato products is prevalent across North America, Europe, and Asia, indicating a broad exposure to this pyrazine. For instance, the pyrazine profiles of various nuts, including peanuts, almonds, hazelnuts, and pecans, have been studied in different regions, all highlighting the formation of these compounds upon roasting. mdpi.com

While specific data for this compound is not always available, the general trends in pyrazine formation suggest that dietary intake of this compound is likely to be significant in populations with high consumption of roasted and fried foods. Further research is needed to quantify the levels of this specific pyrazine in a wider range of food products from different geographical origins to enable a more detailed comparative analysis.

Biosynthesis and Formation Pathways of 2 Methyl 6 1 Propenyl Pyrazine

Precursor Identification and Metabolic Routes in Biological Systems

The biosynthesis of the pyrazine (B50134) ring and its alkyl substituents involves precursors from common metabolic pathways. The pyrazine core is generally formed from the condensation of two α-amino carbonyl compounds, which are derived from amino acids and reducing sugars.

For 2-Methyl-6-(1-propenyl)pyrazine, the "2-methyl" group is likely derived from the amino acid L-threonine. nih.govnih.gov In various biological systems, L-threonine can be converted by the enzyme L-threonine 3-dehydrogenase into 2-amino-3-ketobutyrate, which is an unstable intermediate that can decarboxylate to form aminoacetone. nih.gov This aminoacetone can then serve as a building block for the pyrazine ring, contributing a methyl group.

The origin of the "1-propenyl" side chain is less definitively established in the scientific literature. However, based on its chemical structure, the amino acid isoleucine is a highly plausible precursor. Through the Strecker degradation pathway, which occurs during the Maillard reaction, isoleucine can be converted to the Strecker aldehyde 2-methylbutanal. Subsequent reactions involving this aldehyde could lead to the formation of the 1-propenyl group attached to the pyrazine ring. Further research, including isotopic labeling studies, would be necessary to confirm the precise metabolic route from isoleucine to the 1-propenyl side chain.

Non-Enzymatic Formation Mechanisms

The majority of this compound found in food is formed through non-enzymatic reactions, particularly during cooking and thermal processing.

Maillard Reaction Contributions to Pyrazine Genesis

The Maillard reaction is a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating, leading to the formation of a wide array of flavor and aroma compounds, including pyrazines. nih.govnih.gov This reaction is a primary pathway for the generation of this compound.

The initial step of the Maillard reaction involves the condensation of the amino group of an amino acid with the carbonyl group of a reducing sugar to form a Schiff base, which then cyclizes to a glycosylamine. This undergoes an Amadori rearrangement to form a ketosamine. The subsequent degradation of the Amadori product leads to the formation of highly reactive dicarbonyl compounds, such as glyoxal, methylglyoxal, and diacetyl. These dicarbonyls then react with amino acids in a process called the Strecker degradation to produce α-aminoketones and Strecker aldehydes. The self-condensation of two α-aminoketone molecules or the condensation of an α-aminoketone with an ammonia (B1221849) molecule (derived from amino acid degradation) and a dicarbonyl compound leads to the formation of a dihydropyrazine (B8608421) ring, which is then oxidized to the stable aromatic pyrazine.

A study on the Maillard reaction in model systems containing glucose and lysine-containing dipeptides and tripeptides specifically identified and quantified the formation of (E)-2-Methyl-6-(1-propenyl)pyrazine. nih.gov The results from this study are summarized in the table below.

| Model System | Concentration of this compound (µg/g) |

| Arg-Lys + Glucose | 0.06 ± 0.003 |

| Control (Arg + Lys) + Glucose | 0.34 ± 0.09 |

| His-Lys + Glucose | 0.09 ± 0.001 |

| Control (His + Lys) + Glucose | 0.15 ± 0.04 |

This table shows the varying concentrations of (E)-2-Methyl-6-(1-propenyl)pyrazine formed in different Maillard reaction model systems, highlighting the influence of the specific amino acid and peptide structures on the yield of this pyrazine. nih.gov

Thermal Degradation and Oxidation Pathways

High temperatures, typical of roasting, baking, and frying, can lead to the thermal degradation of amino acids, sugars, and lipids, providing the necessary fragments for pyrazine formation. The thermal degradation of amino acids, particularly serine and threonine, is known to produce a variety of pyrazines. nih.gov While the direct thermal degradation pathway to this compound has not been explicitly detailed, the general mechanisms are applicable.

During intense heating, amino acids can undergo decarboxylation, deamination, and fragmentation, generating smaller reactive molecules. For instance, the thermal degradation of isoleucine would likely produce the key precursor for the 1-propenyl side chain. The combination of these fragments with ammonia and other carbonyl compounds produced from sugar degradation under high heat leads to the formation of the pyrazine ring.

Oxidation also plays a role, particularly in the final step of pyrazine formation, which involves the aromatization of the dihydropyrazine intermediate. The presence of oxidizing agents can facilitate this conversion, thereby increasing the yield of pyrazines.

Enzymatic Pathways and Microbial Biogenesis of this compound

While non-enzymatic reactions are the major source of this compound in thermally processed foods, microbial activity can also lead to the production of pyrazines in fermented products.

Several microorganisms, including certain species of Bacillus, Corynebacterium, and Lactococcus, are known to produce a variety of alkylpyrazines. nih.gov For instance, Bacillus subtilis has been shown to produce 2,5-dimethylpyrazine (B89654) and 2,3,5-trimethylpyrazine (B81540) from L-threonine and glucose. nih.govnih.gov The enzymatic machinery in these organisms can catalyze the formation of the necessary α-aminoketone precursors from amino acids.

However, the specific enzymatic pathways and microbial species responsible for the biogenesis of this compound have not yet been elucidated in the scientific literature. It is plausible that microorganisms possessing the enzymatic capability to degrade isoleucine and other precursor amino acids could produce this specific pyrazine. The biosynthesis of pyrazines in microorganisms is often linked to their secondary metabolism and can be influenced by the composition of the growth medium and fermentation conditions.

Kinetic and Thermodynamic Aspects of Pyrazine Formation

The formation of pyrazines is governed by both kinetic and thermodynamic factors. The rate of pyrazine formation is highly dependent on several parameters, including temperature, pH, water activity, and the concentration and type of reactants.

Kinetic studies on the formation of various alkylpyrazines in model systems have shown that the reaction often follows pseudo-zero-order kinetics, meaning the rate of formation is constant over a certain period under specific conditions. The activation energies for the formation of different pyrazines can vary, indicating that the reaction pathways and rate-limiting steps are specific to the structure of the pyrazine being formed.

The following table presents a summary of factors influencing pyrazine formation:

| Factor | Effect on Pyrazine Formation |

| Temperature | Higher temperatures generally accelerate the Maillard reaction and subsequent pyrazine formation. nih.gov |

| pH | The rate of pyrazine formation is often higher in neutral to slightly alkaline conditions (pH 7-9). |

| Water Activity | Lower water activity can favor the condensation reactions involved in the initial stages of the Maillard reaction. |

| Reactant Type | The type of amino acid and reducing sugar significantly impacts the types and amounts of pyrazines formed. nih.gov |

Analytical Methodologies for the Characterization and Quantification of 2 Methyl 6 1 Propenyl Pyrazine

Chromatographic Separation Techniques

Chromatographic methods are fundamental to isolating 2-Methyl-6-(1-propenyl)pyrazine from complex food matrices, thereby enabling its accurate detection and quantification. The choice of technique is primarily dictated by the volatile nature of the compound.

Gas Chromatography (GC) and hyphenated GC-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas chromatography (GC) is the premier technique for the analysis of volatile and semi-volatile compounds like pyrazines. researchgate.net When coupled with a mass spectrometry (MS) detector (GC-MS), it provides a powerful tool for both separation and identification. researchgate.net In a typical GC analysis, the sample is introduced into a heated injection port, vaporized, and carried by an inert gas through a column. The separation is based on the differential partitioning of the analytes between the stationary phase coating the column and the mobile gas phase.

For the analysis of pyrazines in food, sample preparation often involves headspace solid-phase microextraction (HS-SPME), which is a solvent-free method for extracting volatile compounds. sigmaaldrich.com The selection of the SPME fiber coating is critical for efficient extraction. For instance, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for its broad applicability to a range of volatile compounds. sigmaaldrich.com

The GC conditions, including the column type, temperature program, and carrier gas flow rate, are optimized to achieve the best separation of the target analytes. A polar column, such as one coated with polyethylene (B3416737) glycol (e.g., SUPELCOWAX™ 10), is often effective for separating polar compounds like pyrazines. sigmaaldrich.com The temperature of the oven is gradually increased to elute compounds with different boiling points at different times.

The NIST Chemistry WebBook provides gas chromatography data for the (E)- and (Z)-isomers of this compound, which can be used as a reference for retention times under specific GC conditions. nist.govnist.gov

Table 1: Illustrative GC-MS Parameters for Pyrazine (B50134) Analysis

| Parameter | Example Condition |

| Sample Preparation | Headspace Solid-Phase Microextraction (HS-SPME) |

| SPME Fiber | Divinylbenzene/Carboxen/PDMS |

| GC Column | SUPELCOWAX® 10, 30 m x 0.25 mm, 0.25 µm |

| Oven Program | 40°C (5 min hold), then ramp at 4°C/min to 230°C |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| MS Detector | Ion Trap, scan range m/z 30-350 |

This table provides a general example of GC-MS conditions and may need to be optimized for specific applications. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) for Pyrazine Detection

While GC is the dominant technique for volatile analysis, High-Performance Liquid Chromatography (HPLC) can also be employed for the separation of pyrazines, particularly for non-volatile derivatives or when alternative selectivity is required. nih.gov HPLC separates compounds based on their differential interactions with a stationary phase packed in a column and a liquid mobile phase.

For pyrazines, reversed-phase HPLC is a common approach, where a nonpolar stationary phase is used with a polar mobile phase. However, for the separation of regioisomers, such as 2-ethyl-5-methylpyrazine (B82492) and 2-ethyl-6-methylpyrazine, normal-phase HPLC with a chiral stationary phase (e.g., Chiralpak AD-H) has proven effective. nih.gov The mobile phase in such separations often consists of a mixture of hexane (B92381) and isopropanol. nih.gov

Spectroscopic Identification Methods

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound following its separation by chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

In a hypothetical 1H NMR spectrum of this compound, one would expect to see signals corresponding to the methyl group protons, the protons of the propenyl group (with characteristic coupling patterns for the vinyl and methyl protons), and the protons on the pyrazine ring. Two-dimensional NMR techniques, such as HSQC and HMBC, would be crucial for definitively assigning the proton and carbon signals and confirming the connectivity of the atoms within the molecule. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of pyrazine, the parent compound, shows characteristic absorption bands for C-H stretching, C-N stretching, and ring vibrations. core.ac.uknist.gov For this compound, the IR spectrum would be expected to show additional bands corresponding to the methyl and propenyl groups, including C-H stretching and bending vibrations of the alkyl and vinyl moieties.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV/Visible spectrum of pyrazine exhibits absorption maxima in the ultraviolet region, which are characteristic of the π-electron system of the aromatic ring. nist.gov The presence of the propenyl substituent on the pyrazine ring in this compound would be expected to cause a shift in the absorption maxima to longer wavelengths (a bathochromic shift) due to the extended conjugation.

Mass Spectrometry (MS) Applications for Quantitative Analysis and Isomer Differentiation

Mass spectrometry (MS) is a highly sensitive technique used for both the identification and quantification of compounds. In the context of GC-MS, the mass spectrometer fragments the eluted compounds into characteristic ions. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint.

The NIST Chemistry WebBook provides the electron ionization mass spectrum for both the (E)- and (Z)-isomers of this compound. nist.govnist.gov This data is invaluable for confirming the identity of the compound in a sample by comparing the experimentally obtained mass spectrum with the reference spectrum. The molecular weight of this compound is 134.1784 g/mol . nist.govnist.gov

Quantitative analysis using MS is typically performed by selected ion monitoring (SIM), where the instrument is set to detect only a few characteristic ions of the target analyte. This increases sensitivity and selectivity. For accurate quantification, an internal standard, a known amount of a compound with similar chemical properties to the analyte, is often added to the sample. researchgate.net The ratio of the peak area of the analyte to that of the internal standard is then used to construct a calibration curve for determining the concentration of the analyte in the sample. researchgate.net

Furthermore, high-resolution mass spectrometry can be employed to differentiate between isomers by providing highly accurate mass measurements, which can help to distinguish between compounds with the same nominal mass but different elemental compositions.

Sample Preparation Techniques for Complex Biological and Food Matrices

The isolation of this compound from intricate matrices such as cooked beef, coffee, and roasted sesame seed oil, where it is known to occur, is a crucial first step in its analysis. flavscents.comthegoodscentscompany.com The choice of sample preparation technique is vital for removing interfering substances and concentrating the analyte to a level suitable for detection. Common and effective methods for pyrazines include:

Liquid-Liquid Extraction (LLE): A conventional method where the sample is partitioned between two immiscible solvents to extract the pyrazines. Water has been found to be a superior extraction solvent compared to dichloromethane (B109758) for some alkylpyrazines in coffee. nih.gov

Solid-Phase Extraction (SPE): This technique involves passing a liquid sample through a solid adsorbent material (the stationary phase) that retains the analyte. The analyte is then eluted with a small volume of solvent. SPE is widely used for cleaning up complex samples and concentrating the target compounds. nih.gov

Supercritical Fluid Extraction (SFE): This method uses a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. SFE is valued for its ability to provide clean extracts and for being a more environmentally friendly "green" technique. nih.gov

Microextraction Techniques: These methods are characterized by the use of very small volumes of extraction solvent, or no solvent at all, making them faster, cheaper, and greener. nih.gov

Solid-Phase Microextraction (SPME): A solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the sample or its headspace. Volatile and semi-volatile compounds, like pyrazines, adsorb to the fiber and are then thermally desorbed into the injector of a gas chromatograph. nih.gov Headspace SPME (HS-SPME) is particularly effective for analyzing volatile compounds in solid or liquid samples like peanut butter and honey. sigmaaldrich.com

Liquid-Phase Microextraction (LPME): This method utilizes a minimal amount of solvent to extract analytes from a sample matrix. nih.gov

The selection of the most appropriate technique depends on the specific matrix, the concentration of the analyte, and the subsequent analytical instrumentation to be used.

Method Validation, Limits of Detection, and Quantification

Method validation is an essential process to demonstrate that an analytical method is suitable for its intended purpose. pcdn.cofda.gov It involves evaluating specific performance characteristics to ensure the reliability and meaningfulness of the analytical results. pcdn.co Key parameters for method validation include accuracy, precision, selectivity, linearity, range, and the limits of detection (LOD) and quantification (LOQ). fda.gov

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantification (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. nih.gov Typically, the LOD is determined at a signal-to-noise ratio of 3, while the LOQ is at a signal-to-noise ratio of 10. nih.gov

| Compound | LOD (ng/g) | LOQ (ng/g) | Matrix | Method |

|---|---|---|---|---|

| Various Pyrazines | 2 - 60 | 6 - 180 | Edible Oil | MHS-SPME-arrow-GC-MS |

Another study on soy sauce aroma type Baijiu, using UPLC-MS/MS, quantified 16 different pyrazines, demonstrating the capability of liquid chromatography methods for these analytes. nih.gov The validation process, as outlined by bodies like the U.S. Food and Drug Administration (FDA), ensures that such methods produce consistently reliable data for regulatory and quality control purposes. pcdn.cofda.gov

Emerging Analytical Technologies for Trace Level Detection

The demand for higher sensitivity and selectivity in the analysis of trace-level flavor compounds has driven the development of new and improved analytical technologies.

SPME-Arrow: This is an evolution of the traditional SPME fiber, featuring a larger volume of extraction phase. researchgate.net This increased capacity results in higher extraction efficiencies, often more than 10 times that of conventional SPME, making it highly suitable for trace analysis in complex matrices like oils. nih.govresearchgate.net The MHS-SPME-arrow technique has been successfully established for the accurate quantification of pyrazines in flavor-enhanced edible oils. nih.gov

Stable Isotope Dilution Analysis (SIDA): Considered a gold standard for quantitative analysis, SIDA involves adding a known amount of a stable isotope-labeled version of the analyte to the sample as an internal standard. Because the labeled standard behaves almost identically to the native analyte during sample preparation and analysis, it allows for highly accurate and precise quantification, correcting for matrix effects and variations in recovery. SIDA coupled with Gas Chromatography-Mass Spectrometry (GC-MS) has been effectively used for the determination of various alkylpyrazines in coffee. nih.govsigmaaldrich.com

Advanced Mass Spectrometry Techniques:

Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOF-MS): This technology provides high-speed data acquisition and excellent mass accuracy, allowing for the identification of trace components in complex mixtures, such as pyrazines in potato chips, with high confidence. scribd.com

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): While GC-MS is common for pyrazine analysis, UPLC-MS/MS offers a powerful alternative, particularly for liquid samples. nih.gov It provides high sensitivity and selectivity, enabling the quantification of a wide range of pyrazines, even those not previously analyzed by LC-MS methods. nih.gov

These emerging technologies offer significant advantages in terms of sensitivity, accuracy, and efficiency, enabling a more comprehensive understanding of the role of trace compounds like this compound in food and other complex systems.

Chemosensory Receptor Interactions and Perception Mechanisms of 2 Methyl 6 1 Propenyl Pyrazine

Olfactory Receptor Binding Studies and Ligand-Receptor Dynamics

The human sense of smell is mediated by a large family of olfactory receptors (ORs), which are G protein-coupled receptors (GPCRs) expressed in the olfactory sensory neurons of the nasal epithelium. The binding of an odorant molecule to an OR initiates a signal transduction cascade that ultimately results in the perception of a specific smell.

Recent research has identified specific olfactory receptors that respond to pyrazines. Notably, the human olfactory receptor OR5K1 has been identified as a specialized receptor for a range of alkylpyrazines. nih.govacs.orgtum.deresearchgate.netnews-medical.net A study screening numerous human odorant receptor variants found that OR5K1 was the sole responding receptor to 2,3,5-trimethylpyrazine (B81540). nih.gov Further testing revealed that OR5K1 is activated by at least 18 different pyrazines, highlighting its role in the perception of pyrazine-based food odors and semiochemicals. nih.govresearchgate.net The activity of OR5K1 is dependent on the presence and positioning of aliphatic chains on the pyrazine (B50134) ring, as the unsubstituted pyrazine molecule does not activate this receptor. acs.org

While no specific binding studies have been conducted on 2-Methyl-6-(1-propenyl)pyrazine with OR5K1 or any other olfactory receptor, we can hypothesize its potential interaction based on its structure. The presence of both a methyl group and a propenyl group suggests that it would likely act as an agonist for pyrazine-responsive receptors like OR5K1. The size and electronic properties of these substituents would influence the binding affinity and specificity. For instance, studies on other pyrazines have shown that the length and branching of the alkyl side chain can significantly impact the binding potency to OR5K1. acs.org The double bond in the propenyl group of this compound introduces a point of rigidity and potential for different electronic interactions compared to a saturated propyl group, which could lead to unique ligand-receptor dynamics.

Studies on other pyrazines have also identified additional olfactory receptors, such as OR2AG1, which is triggered by compounds like 2-isopropyl-3-methoxypyrazine. chemcom.be This suggests that a single pyrazine compound could potentially interact with multiple ORs, contributing to a complex odor profile. The combinatorial activation of different ORs by a single odorant is a fundamental principle of olfactory coding. jneurosci.orgnih.gov

Structure-Odor Relationship (SOR) Investigations

The relationship between the chemical structure of a molecule and its perceived odor is a central focus of flavor chemistry. For pyrazines, the type, position, and size of the substituents on the pyrazine ring are critical determinants of their odor characteristics.

General trends in the structure-odor relationships of disubstituted pyrazines have been established. documentsdelivered.comacs.org Typically, methyl- or ethyl-substituted pyrazines are associated with nutty and roasted or "brown" notes. documentsdelivered.com As the alkyl chain length increases, the odor character tends to shift towards greener, and sometimes burdock-like, notes. documentsdelivered.com

For this compound, the presence of the methyl group would be expected to contribute a nutty or roasted character. The 1-propenyl group, being a three-carbon chain with a double bond, is more complex. While a propyl group (a saturated three-carbon chain) would likely impart green or earthy notes, the unsaturation in the propenyl group could modify this perception. Unsaturated substituents can introduce different odor nuances, and the cis/trans isomerism of the propenyl group could also play a role in the final odor perception.

Contribution to Flavor Profiles in Food Systems

Pyrazines are key contributors to the desirable flavors of a wide variety of thermally processed foods, including coffee, roasted nuts, baked bread, and grilled meats. irjmets.comresearchgate.nettandfonline.comadv-bio.comresearchgate.net They are primarily formed during the Maillard reaction between amino acids and reducing sugars. dntb.gov.uanih.gov

Flavor Perception Thresholds and Intensity Studies

While the specific odor threshold for this compound has not been reported, we can look at related compounds for an estimation. The odor thresholds of alkylpyrazines vary widely depending on their substitution pattern. For example, the odor detection threshold of 2-methylpyrazine (B48319) is relatively high, while the introduction of longer or more complex alkyl groups generally leads to lower thresholds.

Studies on other disubstituted pyrazines show a wide range of threshold values. documentsdelivered.com The intensity of the perceived flavor is also dependent on the concentration of the compound. For many pyrazines, the perceived aroma can change with concentration, from pleasant and nutty at low levels to harsh and burnt at higher concentrations.

Synergistic and Antagonistic Interactions with Other Flavor Compounds

The flavor of a food is rarely the result of a single compound but rather the complex interplay of numerous volatile and non-volatile molecules. These interactions can be synergistic, where the combined effect is greater than the sum of the individual parts, or antagonistic, where one compound masks or suppresses the perception of another.

Pyrazines are known to participate in such interactions. For instance, studies on soy sauce aroma have shown that sub-threshold concentrations of some pyrazines can significantly enhance the perception of the roasted aroma contributed by other, supra-threshold pyrazines. mdpi.com This synergistic effect highlights the importance of considering the entire flavor matrix when evaluating the contribution of a single compound.

Neurobiological Basis of Pyrazine Chemosensation

The perception of pyrazine odors, like all olfaction, is a neurobiological process. After an odorant molecule binds to an olfactory receptor on a sensory neuron in the nose, an electrical signal is generated and transmitted to the olfactory bulb in the brain. In the olfactory bulb, these signals are processed in structures called glomeruli, creating a specific spatial map of neural activity for each odor. This information is then relayed to higher brain centers, including the piriform cortex and the limbic system, where the odor is identified and associated with emotions and memories. jneurosci.orgnih.gov

Studies in model organisms like Drosophila have shown that structurally similar pyrazines can elicit vastly different behavioral responses, even when they evoke similar physiological responses across the repertoire of olfactory receptors. jneurosci.orgnih.gov This suggests that the central processing of olfactory information plays a crucial role in distinguishing between closely related odorants. Some pyrazines have been shown to elicit "supersustained" responses in certain olfactory receptors, where the neuron continues to fire for an extended period after the stimulus is removed. jneurosci.orgnih.gov This phenomenon could have significant implications for how the olfactory system processes information about the temporal dynamics of an odor environment.

While the specific neurobiological response to this compound is unknown, it is likely to follow the general principles of pyrazine chemosensation. Its interaction with one or more olfactory receptors would trigger a specific pattern of neural activation in the olfactory bulb, which the brain would interpret based on learned associations and innate predispositions.

Computational Modeling of Olfactory Interactions

In recent years, computational methods have become increasingly valuable tools for studying olfactory receptor-ligand interactions. nih.govresearchgate.netresearchgate.netresearchgate.net Techniques such as homology modeling, molecular docking, and molecular dynamics (MD) simulations are used to predict the three-dimensional structure of olfactory receptors, model the binding of odorant molecules to these receptors, and simulate the dynamic behavior of the ligand-receptor complex over time. nih.govresearchgate.net

These computational approaches can provide insights into the specific amino acid residues involved in ligand binding and help to explain the structure-activity relationships observed experimentally. For example, molecular docking studies have been used to investigate the binding of pyrazines to the OR5K1 receptor, revealing key interactions that contribute to binding affinity. acs.orgnih.gov Molecular dynamics simulations can further elucidate the stability of these interactions and the conformational changes that occur in the receptor upon ligand binding. nih.govresearchgate.net

Although no specific computational modeling studies have been reported for this compound, the existing methodologies could be readily applied. By building a homology model of a relevant olfactory receptor like OR5K1, it would be possible to perform docking simulations with this compound to predict its preferred binding pose and estimate its binding affinity. Subsequent molecular dynamics simulations could then provide a more detailed picture of the dynamic interactions between the compound and the receptor, contributing to a better understanding of its chemosensory properties at a molecular level.

No Specific Biological Activity Data Found for this compound

Despite a comprehensive search of scientific literature and databases, no specific studies detailing the antioxidant, antimicrobial, or enzymatic modulation activities of the chemical compound this compound were identified.

While this compound is a known component of various food aromas, contributing to the sensory profile of products like roasted coffee, cooked beef, and roasted sesame oil, dedicated research into its specific biological effects appears to be limited or not publicly available.

Initial and broadened searches were conducted using various synonyms for the compound, including "2-Methyl-6-[(E)-prop-1-enyl]pyrazine" and its CAS number (104638-11-1), in conjunction with keywords such as "antioxidant," "antimicrobial," "enzyme inhibition," "free radical scavenging," and "oxidative stress." The search was also extended to investigate the volatile compounds and associated biological activities of foods known to contain this compound.

The general class of pyrazine compounds has been a subject of interest in food science and pharmacology, with some members exhibiting antioxidant and antimicrobial properties. However, the specific biological mechanisms and efficacy of this compound have not been elucidated in the available scientific literature.

Therefore, the requested article, with its detailed outline focusing on the biological activities and mechanisms of action of this compound, cannot be generated at this time due to the absence of foundational research data. No information was found to populate the outlined sections on:

Biological Activities and Mechanisms of Action of 2 Methyl 6 1 Propenyl Pyrazine

Enzymatic Modulation Studies

Consequently, the creation of data tables and the compilation of detailed research findings as requested are not possible. Further research would be required to be undertaken by the scientific community to determine the potential biological activities of this specific pyrazine (B50134) compound.

Cellular Pathway Investigations in in vitro and in vivo Model Systems (excluding human clinical)

Extensive literature searches did not yield any specific studies investigating the effects of 2-Methyl-6-(1-propenyl)pyrazine on cellular pathways in in vitro or in vivo model systems. While research exists on the biological activities of the broader class of pyrazine compounds, which have been noted for a variety of effects including anti-inflammatory, anticancer, and antimicrobial activities, there is no available data detailing the specific cellular or molecular pathways modulated by this compound itself. nih.govnih.govmdpi.commdpi.comnih.gov

Therefore, no data can be presented in the following table regarding specific cellular pathway investigations for this compound.

Table 1: Summary of Cellular Pathway Investigations for this compound

| Model System | Cell Line/Organism | Key Findings on Cellular Pathways | Reference |

|---|---|---|---|

| in vitro | Not Available | No data available |

No specific data is available for this compound's effects on cellular pathways in in vitro or in vivo models.

Interactions with Cellular Components and Macromolecules

There is a lack of specific scientific literature detailing the direct interactions of this compound with cellular components and macromolecules. General studies on pyrazine-based compounds indicate that the pyrazine ring can participate in various non-covalent interactions. nih.govacs.orgnih.govresearchgate.net The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, and the aromatic system can engage in π-stacking and hydrophobic interactions with biological macromolecules such as proteins and nucleic acids. nih.govacs.orgnih.gov

However, no studies have been published that specifically investigate or identify the binding of this compound to specific proteins, enzymes, receptors, or DNA sequences. Consequently, its molecular targets and the precise nature of its interactions at a molecular level remain uncharacterized.

Table 2: Summary of Interactions of this compound with Cellular Components

| Macromolecule Type | Specific Target | Nature of Interaction | Binding Affinity (e.g., Kd, IC50) | Reference |

|---|---|---|---|---|

| Protein | Not Available | No data available | No data available |

No specific data is available for the interaction of this compound with cellular components and macromolecules.

Metabolic Pathways and Biotransformation of 2 Methyl 6 1 Propenyl Pyrazine

Enzymatic and Non-Enzymatic Biotransformation Processes in Biological Systems

Specific enzymatic and non-enzymatic biotransformation processes for 2-Methyl-6-(1-propenyl)pyrazine have not been characterized in detail. However, based on the metabolism of other alkyl-substituted pyrazines, it is hypothesized that this compound would undergo similar metabolic transformations in biological systems.

Generally, the metabolism of pyrazines involves several key enzymatic reactions. The primary route of biotransformation for alkylpyrazines is the oxidation of their side chains. nih.gov This process is typically catalyzed by cytochrome P450 monooxygenases. For this compound, this would likely involve the oxidation of both the methyl and the 1-propenyl groups.

Another potential enzymatic process is the hydroxylation of the pyrazine (B50134) ring itself. nih.gov This reaction also involves cytochrome P450 enzymes and introduces a hydroxyl group onto the aromatic ring, increasing the compound's polarity and facilitating its excretion.

Non-enzymatic processes are less likely to be the primary routes of biotransformation for pyrazines in biological systems. However, under certain physiological conditions, such as oxidative stress, reactive oxygen species could potentially interact with the pyrazine ring or its side chains, leading to degradation products. researchgate.net

Identification and Characterization of Metabolites

There are no specific studies that have identified and characterized the metabolites of this compound in any biological system. However, based on the known metabolic pathways of structurally similar pyrazines, several potential metabolites can be predicted.

The oxidation of the methyl group would lead to the formation of (6-(1-propenyl)pyrazin-2-yl)methanol, which could be further oxidized to 6-(1-propenyl)pyrazine-2-carboxylic acid. Similarly, the 1-propenyl side chain could undergo oxidation at various positions, potentially leading to hydroxylated and carboxylated derivatives.

Following primary metabolism, these oxidized metabolites would likely undergo phase II conjugation reactions. These reactions, such as glucuronidation or sulfation of hydroxyl groups and glycine (B1666218) conjugation of carboxylic acid groups, would further increase their water solubility and facilitate their elimination from the body. nih.govresearchgate.net A study on 2,3,5-trimethylpyrazine (B81540) in human urine found that the quantitatively dominating metabolites were the corresponding pyrazine-2-carboxylic acids, with only negligible traces of pyrazinemethanols and their glucuronide or sulfate (B86663) conjugates. acs.org

Table 1: Predicted Metabolites of this compound

| Putative Metabolite | Predicted Metabolic Pathway |

| (6-(1-propenyl)pyrazin-2-yl)methanol | Oxidation of the methyl group |

| 6-(1-propenyl)pyrazine-2-carboxylic acid | Further oxidation of the alcohol |

| 2-Methyl-6-(2-hydroxypropenyl)pyrazine | Hydroxylation of the propenyl group |

| 3-(6-Methylpyrazin-2-yl)prop-2-enoic acid | Oxidation of the propenyl group |

| Hydroxylated this compound | Ring hydroxylation |

| Glucuronide and sulfate conjugates | Phase II conjugation of hydroxylated metabolites |

| Glycine conjugates | Phase II conjugation of carboxylated metabolites |

This table is predictive and based on general pyrazine metabolism, not on experimental data for this compound.

Pathways of Degradation and Elimination in in vitro and Animal Models

Specific studies on the degradation and elimination of this compound in in vitro or animal models are not available in the current scientific literature.

General studies on pyrazine derivatives in rats have shown that they are efficiently absorbed and metabolized, with a significant portion of the administered dose being excreted in the urine within 24 hours, primarily as carboxylic acid derivatives. nih.gov For instance, about 90% of 2-methylpyrazine (B48319), 2,5-dimethylpyrazine (B89654), and 2,6-dimethylpyrazine (B92225) were excreted as their corresponding pyrazine-2-carboxylic acid derivatives. nih.gov It is plausible that this compound would follow a similar elimination pathway.

In vitro models, such as liver microsomes, could be used to investigate the initial oxidative metabolism of this compound and identify the specific cytochrome P450 enzymes involved. However, no such studies have been published for this compound.

Comparative Metabolism Across Different Species and Biological Systems

There is no available data on the comparative metabolism of this compound across different species or biological systems. While general metabolic pathways for pyrazines are thought to be conserved among mammals, species-specific differences in the activity and substrate specificity of metabolic enzymes could lead to quantitative and qualitative differences in the metabolite profiles.

For example, the extent of side-chain oxidation versus ring hydroxylation, and the specific conjugation reactions that occur, could vary between species such as rats and humans, or between different animal species. Without specific studies, any discussion of comparative metabolism for this compound remains speculative.

Role of Microbiota in Pyrazine Biotransformation

The specific role of the gut microbiota in the biotransformation of this compound has not been investigated. The gut microbiome is known to play a significant role in the metabolism of a wide range of xenobiotics, and it is possible that it could also metabolize this pyrazine derivative.

Microorganisms are capable of both synthesizing and degrading pyrazines. researchgate.net Some bacteria can utilize pyrazines as a sole source of carbon and energy. researchgate.net Therefore, it is conceivable that gut bacteria could degrade this compound, potentially cleaving the pyrazine ring or modifying its side chains. However, it has also been noted that in humans and animals, the pyrazine ring is often not cleaved and is excreted after hydroxylation and conjugation. researchgate.net Further research is needed to determine the specific interactions between the gut microbiota and this compound.

Future Research Directions and Theoretical Frameworks for 2 Methyl 6 1 Propenyl Pyrazine Studies

Application of Advanced Omics Technologies (Genomics, Proteomics, Metabolomics)

The central dogma of molecular biology provides a framework for understanding how genetic information flows into the functional molecules of a cell. nih.gov Advanced "omics" technologies, which follow this flow from genomics to proteomics and metabolomics, offer a powerful lens for investigating the intricate roles of 2-Methyl-6-(1-propenyl)pyrazine in biological systems. nih.gov

Genomics: By analyzing the entire genome of organisms that produce or are influenced by this compound, researchers can identify the genes and regulatory networks involved in its biosynthesis and biological effects. This can reveal the genetic basis for the production of this and other pyrazines in various organisms.

Proteomics: This field focuses on the large-scale study of proteins. In the context of this compound, proteomics can identify the specific enzymes (proteins) responsible for its synthesis and the proteins that are targeted by this compound, thereby elucidating its mechanism of action. nih.gov

The integration of these omics technologies will provide a holistic view of the lifecycle of this compound, from its genetic origins to its functional impacts.

Development of Novel Biosynthetic Pathways for Sustainable Production

The demand for naturally sourced flavor and aroma compounds is on the rise, creating a need for sustainable methods of production. mdpi.com Biosynthesis, using microorganisms or enzymes, presents an environmentally friendly alternative to chemical synthesis for producing pyrazines. mdpi.commdpi.com

Current research has identified precursors for the biosynthesis of some pyrazines, such as L-threonine for 2,5-dimethylpyrazine (B89654) and acetoin (B143602) for 2,3,5,6-tetramethylpyrazine. mdpi.com Future efforts will likely focus on elucidating the specific biosynthetic pathway for this compound. This involves identifying the precursor molecules and the enzymes that catalyze the necessary reactions. Isotope labeling studies, similar to those used to identify L-threonine and sodium acetate (B1210297) as precursors for other pyrazines, could be instrumental in this discovery process. mdpi.com

Furthermore, the discovery of novel biosynthetic strategies, such as the hybrid nonribosomal peptide synthetase/polyketide synthase (NRPS/PKS) system found in myxobacteria for producing trialkylated pyrazinones, opens up new possibilities. acs.org Exploring diverse microbial sources could lead to the discovery of unique and efficient pathways for the sustainable production of this compound.

Computational Chemistry and Artificial Intelligence in Pyrazine (B50134) Research

Computational chemistry and artificial intelligence (AI) are becoming indispensable tools in chemical and biological research. nih.govrsc.org These technologies offer the ability to predict molecular properties, model complex interactions, and accelerate the discovery process. nih.govmdpi.com

Quantum Structural Activity Relationship (QSAR): QSAR is a computational technique that can be used to predict the biological activity of molecules based on their chemical structure. nih.gov This can be applied to screen virtual libraries of pyrazine derivatives, including analogs of this compound, to identify candidates with desired properties.

Molecular Docking: This method simulates the interaction between a small molecule and a protein. doaj.orgnih.gov It can be used to predict the binding of this compound to potential molecular targets, providing insights into its mechanism of action. doaj.orgnih.govnih.gov For instance, molecular docking has been used to investigate the binding of pyrazine derivatives to enzymes like acetylcholinesterase and pantothenate synthetase. doaj.orgnih.gov

Artificial Intelligence (AI): AI, particularly machine learning and deep learning, can be trained on existing data to predict biosynthetic pathways, design novel enzymes, and optimize production processes. rsc.org AI can analyze vast datasets from omics studies to identify patterns and relationships that might be missed by human researchers, thereby accelerating the understanding of pyrazine biosynthesis and function. rsc.org

Interactive Table: Applications of Computational Tools in Pyrazine Research

| Computational Tool | Application in Pyrazine Research | Potential for this compound |

|---|---|---|

| QSAR | Predicting antiviral properties of pyrazine conjugates. nih.gov | Predicting novel biological activities. |

| Molecular Docking | Investigating binding interactions with enzymes like RdRp and acetylcholinesterase. nih.govdoaj.org | Identifying potential molecular targets. |

| ADME Prediction | Studying the drug-like properties of novel pyrazine molecules. doaj.org | Assessing its potential as a therapeutic agent. |

| AI/Machine Learning | Discovering, designing, and optimizing biosynthetic pathways. rsc.org | Elucidating its biosynthetic pathway and enhancing production. |

Exploration of Uncharted Biological Activities and Molecular Targets

Pyrazine derivatives are known for a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. mdpi.comtandfonline.comnih.gov However, the full spectrum of biological activities for many pyrazines, including this compound, remains largely unexplored.

Future research should focus on screening this compound against a diverse array of biological targets. This could include enzymes, receptors, and signaling pathways implicated in various diseases. For example, recent studies have identified novel pyrazine derivatives as inhibitors of fibroblast growth factor receptors (FGFR) and as potential anti-Alzheimer's agents. doaj.orgnih.gov The unique chemical structure of this compound may confer novel biological functions.

Techniques like "target fishing," which use computational methods like shape-based similarity and pharmacophore mapping, can help identify potential molecular targets for novel compounds. nih.gov This approach has been successfully used to suggest pantothenate synthetase as a possible target for certain anti-tubercular pyrazine derivatives. nih.gov

Integration of Interdisciplinary Approaches for Comprehensive Understanding

A comprehensive understanding of this compound requires the integration of knowledge and techniques from various scientific disciplines.

Chemistry and Biology: The synthesis of novel derivatives and the investigation of their biological activities go hand-in-hand. doaj.orgrsc.org Chemists can create new pyrazine compounds, while biologists can test their effects in cellular and animal models. This iterative process of design, synthesis, and testing is crucial for drug discovery and development. doaj.orgnih.gov

Food Science and Microbiology: In the context of food, understanding the formation of this compound during processes like the Maillard reaction or fermentation is essential for controlling flavor and aroma profiles. mdpi.commdpi.com This requires collaboration between food scientists who analyze food composition and microbiologists who study the microorganisms involved in fermentation. mdpi.com

Environmental Science: The use of immobilized microbial technology for environmental remediation is an emerging field. mdpi.com Investigating the role of pyrazine-producing microorganisms in processes like copper remediation could reveal novel applications for these compounds and the organisms that produce them. mdpi.com

Challenges and Opportunities in Pyrazine Research Methodology and Application

While the future of pyrazine research is promising, several challenges and opportunities lie ahead.

Challenges:

Complex Synthesis: The chemical synthesis of specific pyrazine isomers can be challenging, often resulting in low yields and requiring harsh reaction conditions. tandfonline.comresearchgate.net

Low Concentrations: In natural systems, pyrazines are often present in very low concentrations, making their extraction and characterization difficult. mdpi.com

Understanding Biosynthesis: The biosynthetic pathways for many pyrazines, including this compound, are still poorly understood. mdpi.com

Opportunities:

Green Synthesis: The development of environmentally friendly "green" synthesis methods is a major goal in contemporary organic synthesis. tandfonline.comresearchgate.net This includes one-pot syntheses and the use of non-toxic catalysts and solvents. tandfonline.comresearchgate.net

Biocatalysis: The use of enzymes and whole-cell biocatalysts offers a sustainable and highly specific route to pyrazine production.

Novel Applications: The diverse biological activities of pyrazines suggest a vast potential for new applications in medicine, agriculture, and materials science. tandfonline.comnih.govresearchgate.net

Interactive Table: Challenges and Opportunities in Pyrazine Research

| Aspect | Challenges | Opportunities |

|---|---|---|

| Synthesis | Low yields, harsh conditions, complex isomer separation. tandfonline.comresearchgate.net | Development of "green" synthesis methods, one-pot reactions, and biocatalysis. tandfonline.comresearchgate.net |

| Analysis | Low natural concentrations, complex matrices. mdpi.com | Advanced analytical techniques with higher sensitivity and resolution. |

| Biosynthesis | Poorly understood pathways for many pyrazines. mdpi.com | Omics technologies and AI to elucidate and engineer biosynthetic pathways. rsc.org |

| Application | Limited understanding of mechanisms of action. | Discovery of novel biological activities and molecular targets for therapeutic and other uses. mdpi.comtandfonline.comnih.gov |

Q & A

Q. What analytical methods are recommended for detecting and quantifying 2-methyl-6-(1-propenyl)pyrazine in biological matrices?

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for detecting volatile organic compounds (VOCs) like this compound in biological samples. This method enables high sensitivity and specificity, as demonstrated in studies analyzing urinary VOCs in maned wolves, where the compound was identified in all 317 samples using chemical structure-matching software . For quantification, internal standards (e.g., deuterated analogs) and calibration curves should be employed to account for matrix effects.

Q. How does the molecular structure of this compound influence its stability in environmental or biological systems?

The compound’s stability arises from its pyrazine backbone, which provides aromaticity and resonance stabilization. The 1-propenyl substituent introduces steric and electronic effects that may influence reactivity. Computational studies on pyrazine derivatives suggest that substituents alter electron density distribution, affecting interactions with biological targets or environmental oxidants . Experimental validation via stability assays (e.g., accelerated degradation studies under varying pH/temperature) is recommended.

Q. What synthetic routes are available for producing this compound with high purity for research purposes?

A common approach involves condensation reactions of diaminopropane with diketones or aldehydes under controlled conditions. For example, 2-ethyl-3,5/6-dimethylpyrazine isomers were synthesized using 1,2-diaminopropane and 2,3-pentanedione, followed by purification via fractional distillation or preparative GC . Purity can be verified using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), as outlined in NIST’s structural data for related pyrazines .

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic excited states and photophysical behavior of this compound?

Multiconfiguration time-dependent Hartree (MCTDH) methods are effective for simulating nuclear dynamics in pyrazine derivatives. A 24-mode Hamiltonian model successfully predicted the S₂ absorption spectrum of pyrazine, accounting for vibronic coupling between S₁ and S₂ states . Density functional theory (DFT) or time-dependent DFT (TD-DFT) can further optimize ground and excited-state geometries, while symmetry considerations are critical for accurate spectral predictions .

Q. How does this compound contribute to flavor formation in thermally processed foods, and what analytical techniques map its role in complex matrices?

The compound is a key contributor to roasted and popcorn-like flavors due to its low odor threshold and Maillard reaction origin. In fried egg yolks, it was identified as a critical flavor compound using headspace solid-phase microextraction (HS-SPME) coupled with GC-olfactometry . For quantitative profiling, stable isotope dilution assays (SIDA) with ¹³C- or ²H-labeled analogs improve accuracy in complex matrices like coffee or meat products .

Q. What mechanisms underlie the phosphorescence quenching of pyrazine derivatives like this compound in proximity to metal surfaces?

Studies on pyrazine’s electronic energy transfer to silver surfaces reveal distance-dependent quenching via dipole-surface interactions. The phosphorescence lifetime decreases exponentially with proximity to the metal, as modeled by CPS theory. Experimental validation involves ellipsometry to measure dielectric constants and pressure-dependent luminescence yield measurements .

Q. How do intermolecular interactions (e.g., in coordination polymers or MOFs) affect the magnetic and electronic properties of pyrazine derivatives?

In CrCl₂(pyrazine)₂ coordination polymers, reduced pyrazine ligands mediate strong magnetic coupling, leading to ferrimagnetic ordering below 55 K. Computational studies using periodic boundary conditions and spin-polarized DFT can model electron delocalization and spin states. Guest-host interactions in MOFs further stabilize specific configurations, as shown in MC/MD simulations of pyrazine-loaded frameworks .

Methodological Notes

- Data Contradictions : While GC-MS is widely used for VOC analysis, conflicting isomer identification (e.g., 2-methyl-6-propenyl vs. 2-ethenyl-6-methyl pyrazine) requires orthogonal validation via NMR or IR spectroscopy .

- Safety Protocols : Handling guidelines for pyrazine derivatives emphasize inert atmosphere storage (argon/nitrogen), spark-proof equipment, and PPE to mitigate flammability and toxicity risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.